molecular formula C15H22ClNO2 B2573084 Methyl 2-(1-benzylpiperidin-4-yl)acetate CAS No. 247259-33-2

Methyl 2-(1-benzylpiperidin-4-yl)acetate

Cat. No.: B2573084
CAS No.: 247259-33-2
M. Wt: 283.8
InChI Key: NDCSIDVKWLGHEF-UHFFFAOYSA-N
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Description

Methyl 2-(1-benzylpiperidin-4-yl)acetate is a chemical compound with the molecular formula C15H21NO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-benzylpiperidin-4-yl)acetate typically involves the reaction of 1-benzylpiperidine with methyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-benzylpiperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(1-benzylpiperidin-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(1-benzylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The acetate ester group can also undergo hydrolysis, releasing the active piperidine derivative, which can further interact with molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-phenylpiperidin-4-yl)acetate
  • Methyl 2-(1-benzylpyrrolidin-3-yl)acetate
  • Methyl 2-(1-benzylpiperazin-4-yl)acetate

Uniqueness

Methyl 2-(1-benzylpiperidin-4-yl)acetate is unique due to its specific structural features, such as the benzyl group attached to the piperidine ring and the acetate ester functionality. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-(1-benzylpiperidin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-15(17)11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARYVEQQQQARCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260710
Record name Methyl 1-(phenylmethyl)-4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247259-33-2
Record name Methyl 1-(phenylmethyl)-4-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247259-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(phenylmethyl)-4-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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